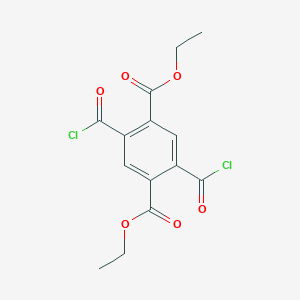
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H12Cl2O6 It is a derivative of benzene-1,4-dicarboxylate, where the hydrogen atoms at the 2 and 5 positions are replaced by chlorocarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate can be synthesized through the chlorination of diethyl benzene-1,4-dicarboxylate. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The chlorocarbonyl groups can be hydrolyzed to carboxylic acids in the presence of water and a base.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Hydrolysis: Water, bases (sodium hydroxide, potassium hydroxide).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate involves its reactivity towards nucleophiles. The chlorocarbonyl groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a building block for the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl benzene-1,4-dicarboxylate: Lacks the chlorocarbonyl groups, making it less reactive towards nucleophiles.
Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Contains hydroxyl groups instead of chlorocarbonyl groups, leading to different reactivity and applications.
Diethyl phthalate: A related ester with different substitution patterns on the benzene ring.
Uniqueness
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is unique due to the presence of chlorocarbonyl groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different scientific and industrial applications.
Propiedades
Número CAS |
6423-33-2 |
|---|---|
Fórmula molecular |
C14H12Cl2O6 |
Peso molecular |
347.1 g/mol |
Nombre IUPAC |
diethyl 2,5-dicarbonochloridoylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H12Cl2O6/c1-3-21-13(19)9-5-8(12(16)18)10(14(20)22-4-2)6-7(9)11(15)17/h5-6H,3-4H2,1-2H3 |
Clave InChI |
QBUAPBWGIOBMFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)OCC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


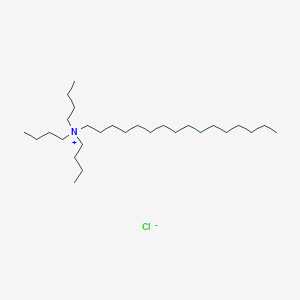
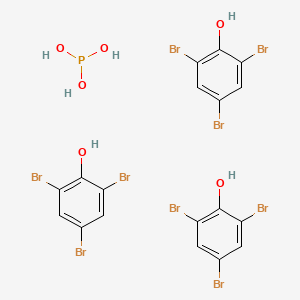
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
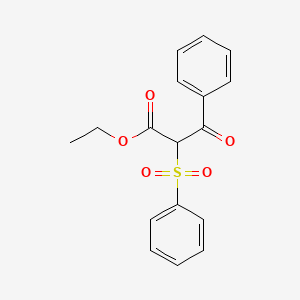
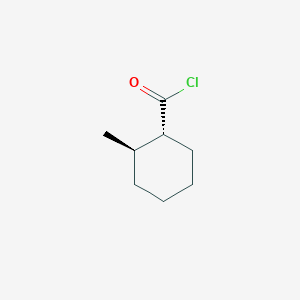
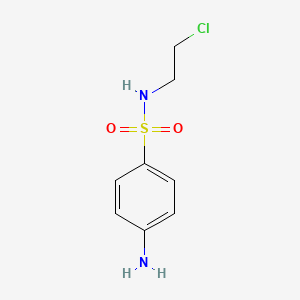

![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
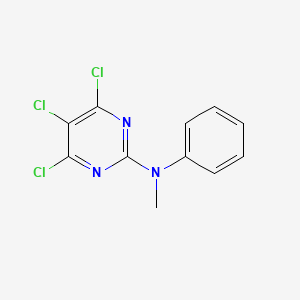
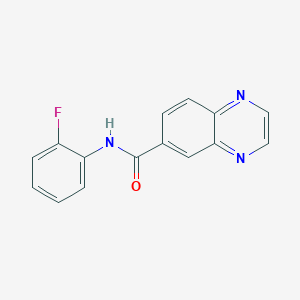
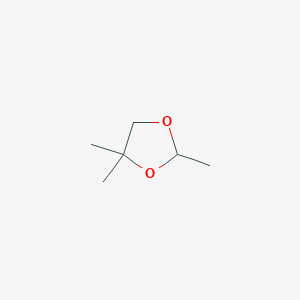
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
